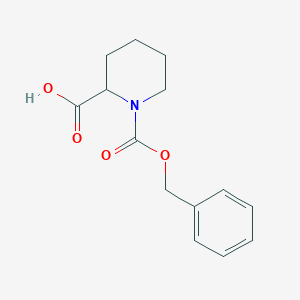

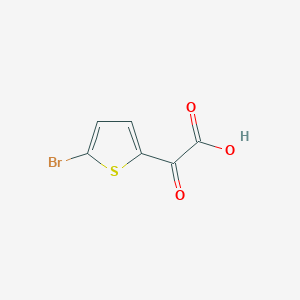

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

概要

説明

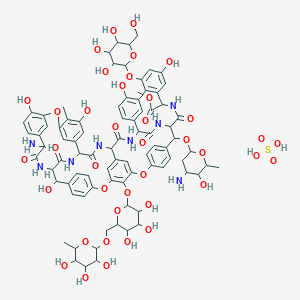

"2-(5-Bromothiophen-2-yl)-2-oxoacetic acid" belongs to a class of thiophene-based derivatives known for their varied chemical activities and structural importance in organic synthesis. These compounds have been synthesized through various methods, including the Suzuki cross-coupling reaction, highlighting their significance in medicinal chemistry and material science due to their unique chemical and physical properties (Rasool et al., 2020).

Synthesis Analysis

The synthesis of thiophene-based derivatives, including those related to "2-(5-Bromothiophen-2-yl)-2-oxoacetic acid," often involves the Suzuki cross-coupling reaction. This method allows for the introduction of various aryl groups into the thiophene ring, leading to a wide range of derivatives with moderate to good yields. The process utilizes 5-bromothiophene-2-carboxylic acid as a precursor, coupled with different arylboronic acids under optimal conditions (Rizwan et al., 2021).

Molecular Structure Analysis

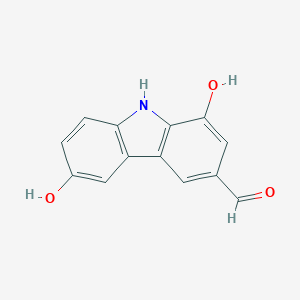

The molecular structure of thiophene derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal detailed insights into the electronic and structural features of the compounds, including bond lengths, angles, and molecular conformations. Density functional theory (DFT) calculations further provide a deeper understanding of the electronic properties and reactivity indices of these molecules (Sharma et al., 2022).

Chemical Reactions and Properties

Thiophene-based derivatives undergo various chemical reactions, including bromination, Suzuki cross-coupling, and further functionalization, leading to a wide array of compounds with diverse chemical properties. These reactions are pivotal for modifying the structural framework and introducing functional groups that impart specific properties to the molecules, such as improved spasmolytic activity or enhanced reactivity for further chemical transformations (Geiger et al., 2014).

科学的研究の応用

Synthesis and Biological Activity

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid serves as a pivotal intermediate in the synthesis of various thiophene-based derivatives. These derivatives are synthesized through Suzuki cross-coupling reactions, demonstrating a broad spectrum of biological activities. For instance, thiophene-based derivatives exhibit significant spasmolytic effects, with some compounds showing excellent spasmolytic activity, highlighted by their effective concentration values (Rasool et al., 2020). Additionally, the antibacterial and antifungal properties of these derivatives have been explored, showcasing their potential as antimicrobial agents. A study on 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones revealed their promising antibacterial and antifungal activities, underlining the drug-like nature of these compounds (Sharma et al., 2022).

Structural and Electronic Properties

The structural and electronic properties of thiophene-based derivatives are crucial for understanding their reactivity and stability. Density Functional Theory (DFT) calculations provide insights into the electronic structure, reactivity descriptors, and nonlinear optical (NLO) responses of these compounds. This computational approach aids in identifying the most reactive and stable molecules among the synthesized derivatives, facilitating the design of compounds with desired properties (Rizwan et al., 2021).

Antioxidant and Anticancer Activities

The antioxidant and anticancer potentials of thiophene-based compounds are significant areas of research. Certain derivatives have been synthesized and evaluated for their antioxidant activities, displaying considerable inhibitory capacities. These findings are supported by molecular docking analyses, which provide further insights into the interactions between these compounds and biological targets, potentially leading to the development of new therapeutic agents (Althagafi, 2022).

Material Science Applications

Beyond biological activities, thiophene-based derivatives have applications in material science, particularly in the field of conductive polymers. The chain-growth cationic polymerization of 2-halogenated thiophenes, facilitated by Bronsted acids, allows for the preparation of highly solution-processable and conductive poly(alkylthiothiophene)s. This polymerization technique offers a versatile method for producing conductive materials with potential applications in electronics and optoelectronics (Balasubramanian et al., 2014).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

2-(5-bromothiophen-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOPFHUYOWWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)